2-Isopropyl-3-pyrrolidinol hydrochloride chemical structure and properties
2-Isopropyl-3-pyrrolidinol hydrochloride chemical structure and properties
The following technical guide details the structural characteristics, synthesis, and applications of 2-Isopropyl-3-pyrrolidinol hydrochloride.
CAS Registry Number: 540526-01-0 (Generic/Salt forms vary); Specific stereoisomers often custom-synthesized.
Chemical Formula:
Introduction & Strategic Significance
In the landscape of modern medicinal chemistry, 2-Isopropyl-3-pyrrolidinol hydrochloride represents a high-value "scaffold hopping" tool. Unlike flat aromatic heterocycles, this saturated system offers significant three-dimensional character (high
The molecule features two contiguous stereocenters (C2 and C3), creating a rigidified amino-alcohol motif. The C2-isopropyl group introduces significant steric bulk adjacent to the nitrogen, influencing the conformational landscape of the pyrrolidine ring and restricting the rotameric freedom of N-substituents. This makes it an ideal building block for:
-
GPCR Antagonists: Where conformational restriction of pharmacophores improves binding affinity.
-
Kinase Inhibitors: As a solvent-exposed solubilizing group that can engage in specific hydrogen bonding via the C3-hydroxyl.
-
Chiral Organocatalysis: Leveraging the steric bulk of the isopropyl group to induce enantioselectivity in asymmetric transformations.
Chemical Structure & Stereochemistry
The core structure consists of a five-membered nitrogen heterocycle with an isopropyl group at position 2 and a hydroxyl group at position 3.
Stereochemical Complexity
The presence of two chiral centers gives rise to four possible stereoisomers. In drug development, the specific relative stereochemistry (cis vs. trans) is critical:
-
Trans-Isomer (e.g., 2R,3R or 2S,3S): The isopropyl and hydroxyl groups are on opposite faces of the ring. This is often thermodynamically favored in certain synthetic routes and provides a specific vector for H-bonding interactions.
-
Cis-Isomer (e.g., 2S,3R or 2R,3S): The substituents occupy the same face, creating a crowded steric environment often exploited to block metabolic hotspots.
Physicochemical Profile
| Property | Value / Description |
| Appearance | White to off-white hygroscopic crystalline solid. |
| Solubility | Highly soluble in Water, Methanol, DMSO; sparingly soluble in DCM/Ether. |
| pKa (Base) | ~9.5 (Estimated for secondary amine). |
| LogP | ~0.5 (Low lipophilicity due to polarity, ideal for lowering cLogP of lead compounds). |
| H-Bond Donors | 2 (NH, OH). |
| H-Bond Acceptors | 2 (N, O). |
Synthesis & Manufacturing Methodologies
The synthesis of 2-isopropyl-3-pyrrolidinol is non-trivial due to the need to control both the C2 and C3 stereocenters. Two primary strategies are employed: Chiral Pool Synthesis (from Valine) and Stereoselective Reduction of the corresponding ketone.
Route A: Stereoselective Reduction (The "Ketone" Route)
This method is preferred for scalability and access to both cis and trans diastereomers. It begins with the construction of the pyrrolidinone core, followed by hydride reduction.
-
Cyclization: A Dieckmann condensation or similar cyclization of an N-protected amino ester derivative yields N-Boc-2-isopropyl-3-pyrrolidinone .
-
Reduction: The choice of reducing agent dictates the diastereoselectivity:
-
L-Selectride: Attacks from the less hindered face (opposite the isopropyl group), yielding the cis-isomer (kinetic control).
-
NaBH₄ / CeCl₃ (Luche): Yields a mixture or favors the trans-isomer (thermodynamic control) depending on conditions.
-
-
Deprotection: Acidic cleavage of the Boc group (4M HCl in Dioxane) affords the final hydrochloride salt.
Route B: Chiral Pool (From L-Valine)
This route ensures absolute stereochemistry at the C2 position.
-
Starting Material: L-Valine is converted to its Weinreb amide and reduced to L-Valinal .
-
Grignard/Allylation: Addition of a vinyl metal species (e.g., VinylMgBr) introduces the carbon framework.
-
Ring Closing: Ring-Closing Metathesis (RCM) or ozonolysis/reductive amination sequences close the ring.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for the Stereoselective Reduction route, highlighting the divergence point for cis/trans selectivity.
Caption: Divergent synthesis pathway for accessing cis- and trans-2-isopropyl-3-pyrrolidinol isomers via ketone reduction.
Applications in Drug Discovery
Conformational Restriction (The "Entropy" Effect)
Replacing a flexible linear amino alcohol (like leucinol) with 2-isopropyl-3-pyrrolidinol locks the molecule into a specific conformation. This reduces the entropic penalty upon binding to a protein target, potentially increasing potency by 10-100 fold.
Case Study: MCH-R1 Antagonists
Research into Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists for obesity has utilized substituted pyrrolidines.[1] The 2-isopropyl group fills a specific hydrophobic pocket, while the 3-hydroxyl group can be:
-
Left free to donate a hydrogen bond to the receptor.
-
Etherified to reach distant sub-pockets.
-
Fluorinated (via DAST) to modulate pKa and metabolic stability.
Analytical Characterization
For quality control, the following markers are critical:
-
1H NMR (D2O): Look for the isopropyl methyl doublets (0.9-1.0 ppm) and the distinct methine protons of the ring. The H3 proton (at the chiral center) typically shifts between 4.0-4.5 ppm depending on stereochemistry.
-
Mass Spectrometry: ESI+ [M+H] = 130.1.
-
Chiral HPLC: Essential for verifying enantiomeric excess (ee), typically using polysaccharide-based columns (e.g., Chiralpak AD-H or IC) with alkane/alcohol mobile phases.
Safety & Handling Protocols
As a hydrochloride salt of a secondary amine, standard laboratory safety applies.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator at room temperature.
-
Stability: Stable in solid form. Aqueous solutions should be used immediately or frozen, as free bases of amino alcohols can be prone to oxidation or racemization under harsh conditions.
References
-
PubChem. 3-Hydroxypyrrolidine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[2] International Journal of Molecular Sciences. Available at: [Link]
